

Independent Verification of Enzalutamide's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: Androgen receptor antagonist 1

Cat. No.: B2656175

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Authoritative Note: The term "**Androgen Receptor Antagonist 1**" (ARA1) is a placeholder for the purpose of this guide. All data and information presented herein pertain to Enzalutamide, a well-characterized and clinically significant second-generation androgen receptor (AR) antagonist. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of Enzalutamide's performance with other alternatives, supported by experimental data.

Enzalutamide distinguishes itself from first-generation antiandrogens through a multi-faceted mechanism of action that targets several key steps in the androgen receptor signaling pathway. [1][2] Extensive independent verification has confirmed its efficacy in competitively inhibiting androgen binding, preventing the nuclear translocation of the androgen receptor, and impairing the binding of the receptor to DNA.[3][4][5] These actions collectively lead to a more potent and sustained inhibition of androgen-driven gene expression and tumor growth.[6]

Comparative Analysis of Androgen Receptor Antagonists

The following tables summarize the quantitative data comparing Enzalutamide with other androgen receptor antagonists, including the first-generation antagonist Bicalutamide and the second-generation antagonists Apalutamide and Darolutamide.

Table 1: In Vitro Androgen Receptor Binding Affinity

Compound	Target	Assay Type	IC50 (nM)	Reference(s)
Enzalutamide	Androgen Receptor	Competitive Binding	21.4	[5] [7] [8]
Bicalutamide	Androgen Receptor	Competitive Binding	159 - 160	[5] [8] [9]
Apalutamide	Androgen Receptor	Competitive Binding	16	[4] [8] [10] [11]
Darolutamide	Androgen Receptor	Competitive Binding	26	[3]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

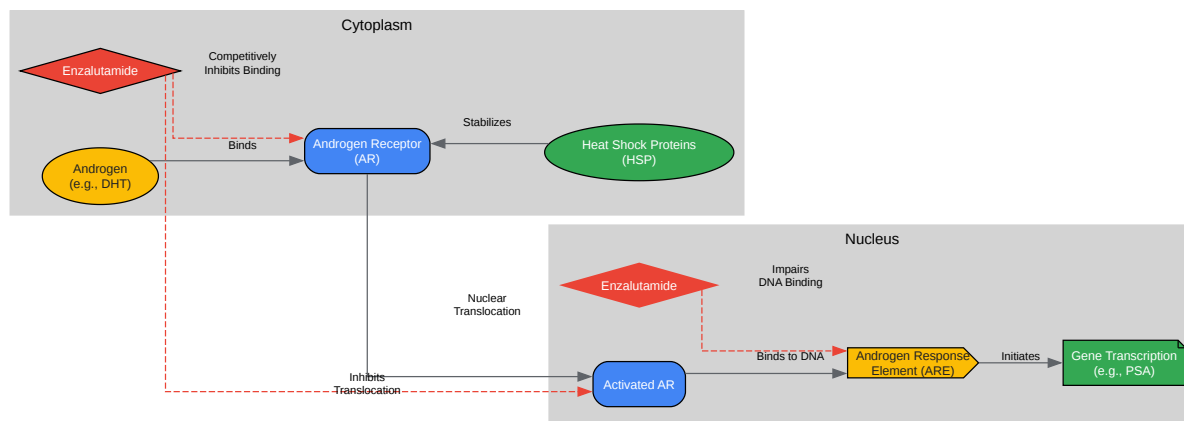
Table 2: Preclinical and Clinical Efficacy Comparison

Compound	Model/Study	Endpoint	Outcome	Reference(s)
Enzalutamide	TERRAIN trial (vs. Bicalutamide)	Median Time to Progression	15.7 months	
Bicalutamide	TERRAIN trial (vs. Enzalutamide)	Median Time to Progression	5.8 months	
Enzalutamide	STRIVE trial (vs. Bicalutamide)	Risk of Progression or Death	76% reduction	[12]
Bicalutamide	STRIVE trial (vs. Enzalutamide)	Risk of Progression or Death	-	[12]
Apalutamide	SPARTAN trial (vs. Placebo)	Metastasis-Free Survival	40.5 months	
Enzalutamide	PROSPER trial (vs. Placebo)	Metastasis-Free Survival	36.6 months	
Darolutamide	ARAMIS trial (vs. Placebo)	Metastasis-Free Survival	40.4 months	

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the androgen receptor signaling pathway and the experimental workflows used to verify the mechanism of action of Enzalutamide.

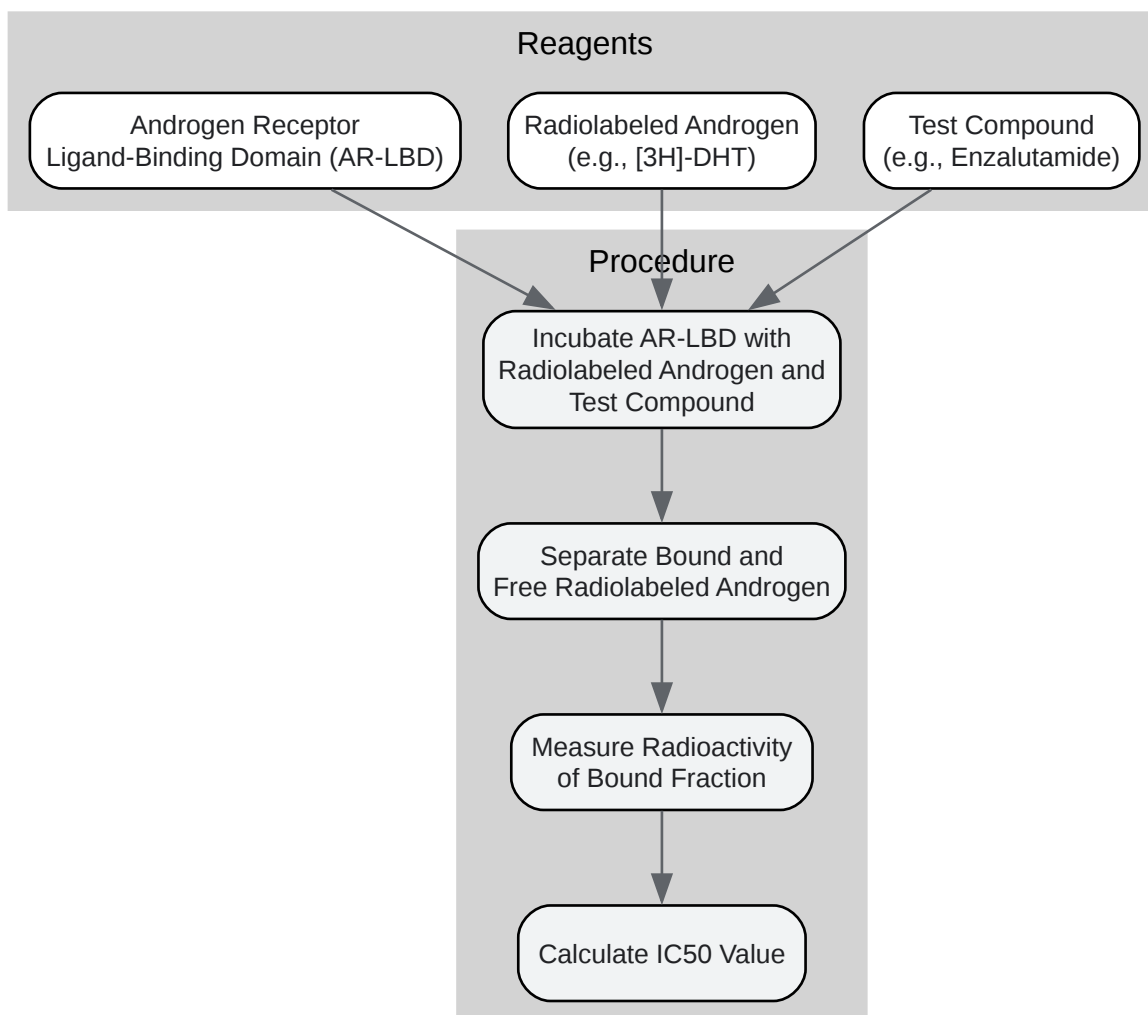
Androgen Receptor Signaling Pathway and Inhibition

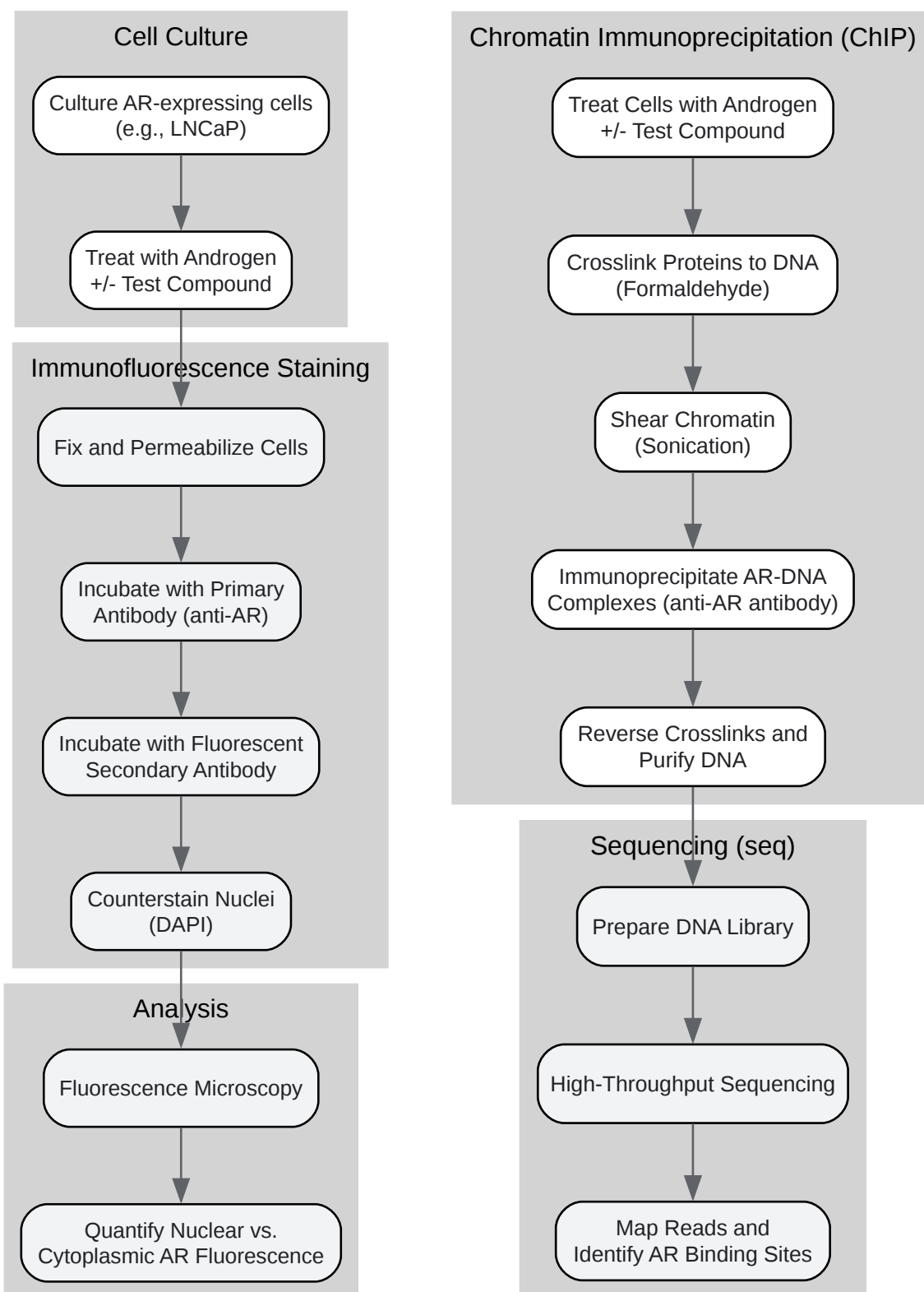


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Mechanism of Action of Enzalutamide.

Experimental Workflow: Competitive Binding Assay





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